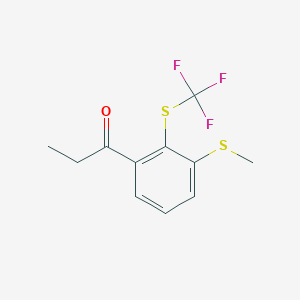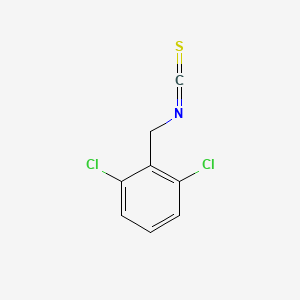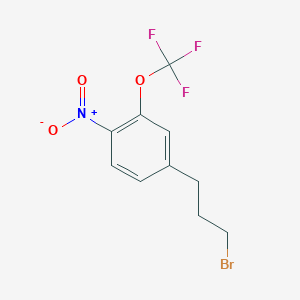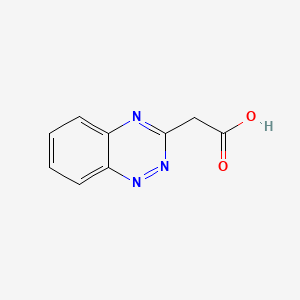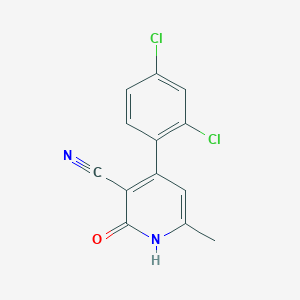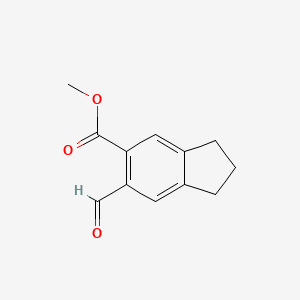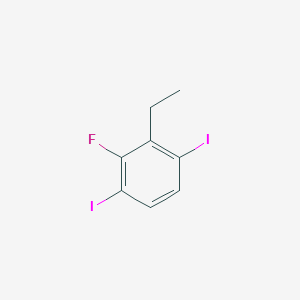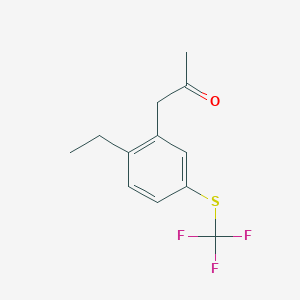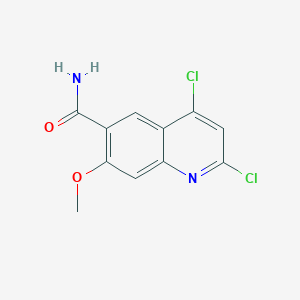
2,4-Dichloro-7-methoxyquinoline-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-7-methoxyquinoline-6-carboxamide is a chemical compound with the molecular formula C11H8Cl2N2O2 and a molecular weight of 271.1 g/mol . It is an off-white solid that is primarily used as an impurity standard for the pharmaceutical compound Lenvatinib . This compound is notable for its role in various scientific and industrial applications, particularly in the field of medicinal chemistry.
Preparation Methods
The synthesis of 2,4-Dichloro-7-methoxyquinoline-6-carboxamide involves several steps. One efficient method includes the use of BF3·Et2O as a catalyst and solvent. The process begins with the formylation of 3-methoxyaniline using Vilsmeier reagent and ethyl 3,3-dimethoxypropionate under microwave irradiation at 90°C for 20 minutes, yielding 4-chloro-7-methoxyquinoline-6-carboxaldehyde with a 72.2% yield . This intermediate is then subjected to oxidative amidation with ammonium bicarbonate in the presence of CuI and TBHP at 80°C for 4 hours, resulting in the final product with an 84.5% yield .
Chemical Reactions Analysis
2,4-Dichloro-7-methoxyquinoline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring, leading to various reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include BF3·Et2O, Vilsmeier reagent, ethyl 3,3-dimethoxypropionate, CuI, and TBHP . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-Dichloro-7-methoxyquinoline-6-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-Dichloro-7-methoxyquinoline-6-carboxamide involves its interaction with various molecular targets and pathways. While specific details about its mechanism are not extensively documented, it is known to affect cellular processes through its quinoline structure, which can interact with DNA and proteins, leading to potential therapeutic effects .
Comparison with Similar Compounds
2,4-Dichloro-7-methoxyquinoline-6-carboxamide can be compared with other similar compounds, such as:
2,4-Dichloro-6,7-dimethoxyquinazoline: Used as an intermediate in the synthesis of bioactive compounds.
2,4-Dichloro-6-methoxyquinoline: Another quinoline derivative with similar chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and its role as an impurity standard for Lenvatinib, which distinguishes it from other quinoline derivatives .
Properties
Molecular Formula |
C11H8Cl2N2O2 |
|---|---|
Molecular Weight |
271.10 g/mol |
IUPAC Name |
2,4-dichloro-7-methoxyquinoline-6-carboxamide |
InChI |
InChI=1S/C11H8Cl2N2O2/c1-17-9-4-8-5(2-6(9)11(14)16)7(12)3-10(13)15-8/h2-4H,1H3,(H2,14,16) |
InChI Key |
XGMIKFYTXJHOMN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(C=C2Cl)Cl)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


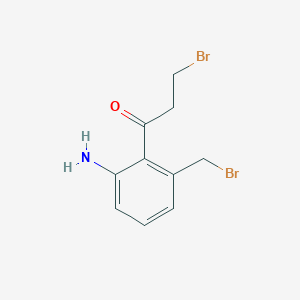
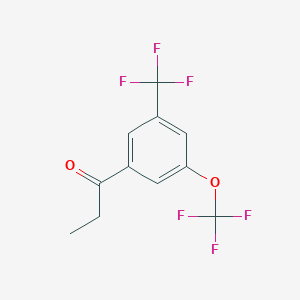
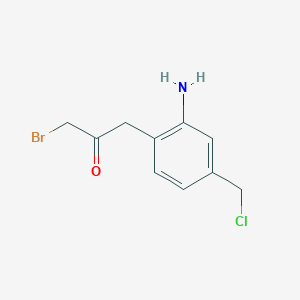
![4,7-Bis(5-bromothiophen-2-yl)-5,6-bis((2-ethylhexyl)oxy)benzo[c][1,2,5]thiadiazole](/img/structure/B14061060.png)
